1-O-Acetylnorpluviine
Description
1-O-Acetylnorpluviine is a bioactive alkaloid belonging to the Amaryllidaceae family, first isolated from Brunsvigia radulosa, a plant traditionally used in South African medicine . Structurally, it is characterized by a lycorane-type skeleton with an acetyl group at the 1-O position and the absence of a methyl group at the C-9 position compared to pluviine derivatives . Its molecular formula is C₁₈H₂₁NO₄ (molecular weight: 315.37 g/mol), and it exists as a white crystalline or amorphous powder with a melting point of 173–187°C and significant optical rotation ([α]D²⁰ = −67° in ethanol) .
Pharmacologically, 1-O-Acetylnorpluviine exhibits moderate antiplasmodial activity against Plasmodium falciparum (strains D10 and FAC8) with IC₅₀ values of 28.3 μg/mL and 34.2 μg/mL, respectively. However, it shows higher cytotoxicity (IC₅₀ = 1.6 μg/mL in BL6 mouse melanoma cells) compared to related alkaloids like hamayne .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[(1S,15R,16S)-5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-yl] acetate |
InChI |
InChI=1S/C18H21NO4/c1-10(20)23-15-4-3-11-5-6-19-9-12-7-14(21)16(22-2)8-13(12)17(15)18(11)19/h3,7-8,15,17-18,21H,4-6,9H2,1-2H3/t15-,17-,18-/m1/s1 |
InChI Key |
LSBMSYLHJUUWMU-KBAYOESNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC(=C(C=C4C3)O)OC |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC(=C(C=C4C3)O)OC |
Synonyms |
1-O-acetylnorpluviine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural distinctions :
- C-9 demethylation distinguishes it from pluviine derivatives, reducing steric hindrance and altering binding affinity to biological targets .
Pharmacological Activity Comparison
Antiplasmodial and Cytotoxicity Profiles (Table 2)
| Compound | Antiplasmodial IC₅₀ (μg/mL) | Cytotoxicity IC₅₀ (μg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 1-O-Acetylnorpluviine | D10: 28.3; FAC8: 34.2 | 1.6 (BL6 cells) | 0.06–0.11 |
| Hamayne | D10: 15.6; FAC8: 18.2 | 9.4 | 0.60–0.99 |
| Lycorine | D10: 0.2; FAC8: 0.3 | 0.5 | 1.67–2.50 |
| Chloroquine | D10: 0.002; FAC8: 0.01 | 20.9 | 1045–2090 |
Findings :
- 1-O-Acetylnorpluviine’s antiplasmodial activity is 10–15× weaker than lycorine and 14,000× weaker than chloroquine.
- The low selectivity index (SI < 1) indicates non-specific toxicity, likely due to interactions with eukaryotic topoisomerases or microtubule disruption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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